A Technical Guide to the Chemical Composition of Bismarck Brown Y
A Technical Guide to the Chemical Composition of Bismarck Brown Y
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of Bismarck Brown Y, a diazo dye widely utilized in histology and cytology.
Introduction
Bismarck Brown Y, also known as C.I. 21000 or Basic Brown 1, is one of the earliest synthesized azo dyes, first described by Carl Alexander von Martius in 1863.[1] It is not a single chemical entity but rather a mixture of closely related azo compounds.[1][2] Its primary application is as a biological stain, where it imparts a yellow to brown color to specific cellular components.[1][3] It is notably used for staining acid mucins, mast cell granules, and cartilage.[1][2] Furthermore, Bismarck Brown Y is a key constituent of the Papanicolaou stain, which is vital for cytological examinations in cancer detection.[2]
Chemical Identity and Properties
Bismarck Brown Y is characterized by its diazo structure. The commercial dye is typically supplied as a dihydrochloride (B599025) salt. Key identifying and physical properties are summarized below.
| Property | Data | Reference(s) |
| Chemical Formula | C₁₈H₁₈N₈·2HCl (dihydrochloride) | [1][2][3][4][5] |
| C₁₈H₁₈N₈ (free base) | [6] | |
| IUPAC Name | 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine;hydrochloride | [2] |
| Molecular Weight | 419.31 g/mol (dihydrochloride) | [1][3][4][5] |
| 346.39 g/mol (free base) | [6] | |
| CAS Number | 10114-58-6 (dihydrochloride) | [2][3][4][5][7] |
| Colour Index (C.I.) No. | 21000 | [1][2][3][4] |
| Synonyms | Basic Brown 1, Manchester Brown, Phenylene Brown, Vesuvine | [1][2][4] |
| Physical Form | Dark brown powder | [2][3] |
| Solubility | Soluble in water (H₂O: 10 mg/mL) | [2][4] |
| Absorption Maximum (λmax) | 457 nm | [2][4] |
| Melting Point | >300 °C | [2] |
Synthesis Protocol: A General Overview
The synthesis of Bismarck Brown Y is a straightforward process involving a diazo coupling reaction. The key reactant, 1,3-phenylenediamine, serves as both the source for the diazonium ion and the coupling agent.[1] The process can be summarized in two main stages:
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Double Diazotization: 1,3-phenylenediamine undergoes diazotization in the presence of a nitrous acid source (e.g., sodium nitrite (B80452) and hydrochloric acid) to form a bis(diazonium) salt.[1][2]
-
Azo Coupling: The resulting bis(diazonium) ion then couples with two additional molecules of 1,3-phenylenediamine to form the final dye mixture.[1][2]
It is important to note that the final product is often a mixture of oligomers containing three or more diazo groups, rather than a single, pure compound.[1][2]
Caption: General synthesis workflow for Bismarck Brown Y.
Common Applications in Research
Bismarck Brown Y is a versatile stain used in various biological and medical research applications:
-
Histological Staining : It is frequently used to visualize acid mucins, mast cell granules, and cartilage in tissue specimens.[1][2]
-
Cytology : As a component of the Papanicolaou stain, it serves as a counterstain, aiding in the differentiation of cellular components in cytological smears.[1][2]
-
Microbiology : It can be used as a counterstain with Victoria Blue R for the identification of acid-fast microorganisms.[1][2]
-
Carbohydrate Staining : The dye is incorporated in Kasten's Schiff-type reagents for staining cellulose.[2]
References
- 1. Bismarck brown Y - Wikipedia [en.wikipedia.org]
- 2. macschem.us [macschem.us]
- 3. 10114-58-6 CAS | BISMARCK BROWN Y (G) | Biological Stains and Dyes | Article No. 01998 [lobachemie.com]
- 4. Bismarck Brown Y certified, Dye content 50 10114-58-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. BISMARCK BROWN Y | 1052-38-6 [chemicalbook.com]
- 7. Bismarck Brown Y 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
